
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丙酸是一种复杂的有机化合物,具有芴甲氧羰基 (Fmoc) 保护基和叔丁氧基羰基 (Boc) 保护基。这些保护基在肽合成中常用作保护氨基酸在肽键形成过程中的工具。
准备方法
合成路线和反应条件
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丙酸的合成通常涉及多个步骤:
Fmoc保护: 使用Fmoc基团保护起始原料中的氨基。
Boc保护: 引入氮杂环丁烷环并使用Boc基团进行保护。
偶联反应: 在特定条件下,将受保护的氨基酸与氮杂环丁烷衍生物偶联以形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及自动化肽合成仪,这些仪器可以处理所需复杂反应序列。固相肽合成 (SPPS) 技术的应用很普遍,其中化合物在固体载体上逐步骤组装。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在芴甲氧羰基处。
还原: 还原反应可用于去除保护基。
取代: 亲核取代反应可以在分子上的多个位置发生。
常用试剂和条件
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如氢化铝锂或硼氢化钠。
亲核试剂: 如胺或硫醇,用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成芴酮衍生物,而还原可能生成脱保护的氨基酸。
科学研究应用
化学
在化学领域,(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丙酸用作合成复杂肽和蛋白质的中间体。
生物学
在生物学研究中,该化合物用于研究蛋白质-蛋白质相互作用和酶机制。
医学
在医学领域,它用于开发基于肽的药物和治疗剂。
工业
在工业领域,它用于大规模合成用于制药和生物技术应用的肽。
作用机制
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丙酸的作用机制涉及它作为受保护氨基酸衍生物的作用。保护基在肽合成过程中防止了不需要的副反应,从而允许选择性地形成肽键。涉及的分子靶标和途径包括羧基的活化和酰胺键的形成。
相似化合物的比较
类似化合物
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(叔丁氧基羰基)丙酸: 结构类似,但缺少氮杂环丁烷环。
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丁酸: 结构类似,但使用丁酸而不是丙酸。
独特性
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(1-(叔丁氧基羰基)氮杂环丁烷-3-基)丙酸的独特性在于它结合了保护基和氮杂环丁烷环的存在,这提供了在肽合成中非常有用的特定空间和电子性质。
属性
分子式 |
C26H30N2O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(14-28)12-22(23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
InChI 键 |
PCSWKRBWODDRJK-QFIPXVFZSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



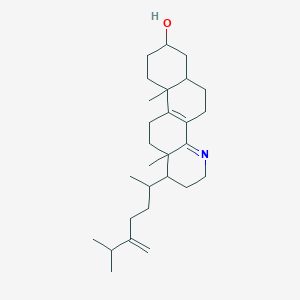
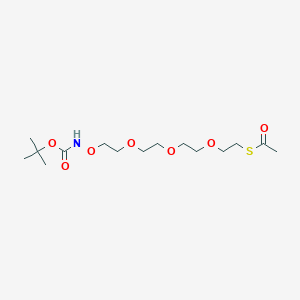
![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)
![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
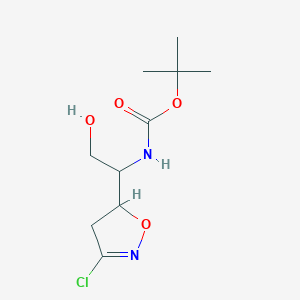
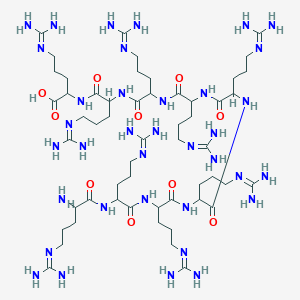
![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)
![2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)

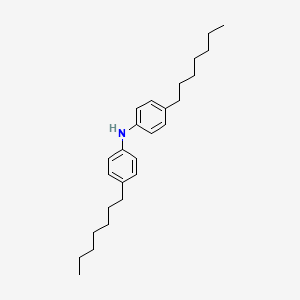
![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12292337.png)
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
